molecular formula C51H73N13O14 B11930923 acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Cat. No.: B11930923
M. Wt: 1092.2 g/mol
InChI Key: JVCJXRGXGITABA-IAQGTVMASA-N
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Description

The compound "acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid" is a highly complex peptide-like molecule featuring multiple amino acid residues (e.g., imidazole, pyrrolidine, and phenyl groups) linked via amide bonds. Its structure includes a central acetic acid moiety and functional groups such as carboxy, amino, and guanidinium (diaminomethylidene) . Evidence suggests it may act as a glucagon-like peptide-1 (GLP-1) receptor agonist, mimicking incretin hormones to regulate glucose metabolism by enhancing insulin secretion and suppressing glucagon .

Properties

Molecular Formula

C51H73N13O14

Molecular Weight

1092.2 g/mol

IUPAC Name

acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C49H69N13O12.C2H4O2/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28;1-2(3)4/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,39-,40-;/m0./s1

InChI Key

JVCJXRGXGITABA-IAQGTVMASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The synthetic route may involve:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Peptide Bond Formation: Coupling agents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) are used to form peptide bonds between amino acids.

    Deprotection: Removal of protecting groups to reveal the functional groups for further reactions.

    Purification: Techniques like high-performance liquid chromatography (HPLC) are used to purify the final product.

Industrial Production Methods

Industrial production of such compounds may involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation and ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino acid residues with reactive side chains.

    Reduction: Reduction reactions can occur at specific functional groups, such as carbonyl groups.

    Substitution: Nucleophilic substitution reactions may take place at certain positions within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: Carbodiimides for peptide bond formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may yield alcohols from carbonyl groups.

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in biological processes and interactions with enzymes.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of specialized peptides and proteins for research and commercial purposes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide-like structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with other acetic acid derivatives and peptidomimetics:

Feature Target Compound Similar Compounds Key Differences
Core Structure Acetic acid backbone with peptide chains Indomethacin (indole-3-acetic acid derivative) Indomethacin has an indole ring; target compound lacks aromatic heterocyclic cores.
Functional Groups Carboxy, amino, imidazole, guanidinium Diclofenac (heteroaryl acetic acid) Diclofenac includes a phenylamine group; target compound has guanidinium residues.
Peptide Linkages Multiple amide bonds Acemetacin (esterified indomethacin derivative) Acemetacin has an ester group; target compound uses amide bonds for stability.
Molecular Weight Estimated >1,500 g/mol (complex peptide structure) Acetic acid (60.05 g/mol) Simpler acetic acid derivatives have lower molecular weights.

Pharmacological Activity

  • Anti-inflammatory Analogs : Unlike indomethacin and acemetacin, which inhibit cyclooxygenase (COX) to reduce inflammation , the target compound’s proposed GLP-1 agonist activity targets metabolic pathways .

Physicochemical Properties

  • Solubility: The compound’s peptide backbone and polar groups (e.g., carboxy, amino) suggest higher water solubility compared to hydrophobic acetic acid derivatives like ibuprofen .
  • Stability : Amide linkages may confer protease resistance, unlike ester-containing derivatives (e.g., acemetacin), which are prone to hydrolysis .

Research Findings and Limitations

  • Structural Analysis : Ultrafast shape recognition (USR) algorithms highlight its similarity to peptide hormones but divergence from small-molecule acetic acid drugs .
  • Biological Data: Limited in vivo studies are available for the target compound, whereas acetic acid derivatives like indomethacin have well-established efficacy and safety profiles .
  • Safety: Unlike acetic acid (NFPA health hazard rating 3 ), the compound’s peptide nature may reduce volatility but introduce immunogenicity risks .

Biological Activity

Acetic acid is a simple carboxylic acid with the chemical formula CH3COOH\text{CH}_3\text{COOH}. It is widely recognized for its role in various biological processes and its applications in medicinal chemistry. The compound , acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid, represents a complex structure that may exhibit unique biological activities due to its intricate composition.

The biological activity of acetic acid and its derivatives can be attributed to several mechanisms:

  • Metabolic Pathways : Acetic acid plays a crucial role in the metabolism of carbohydrates and fats, serving as a key intermediate in the citric acid cycle.
  • Antimicrobial Properties : Acetic acid has been shown to possess antimicrobial properties, making it effective against various pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth, particularly in food preservation and wound healing applications.
  • Anti-inflammatory Effects : Research indicates that acetic acid can modulate inflammatory responses, potentially benefiting conditions such as arthritis and other inflammatory diseases.

Case Studies

Several studies have explored the biological activities of acetic acid and its derivatives:

Study 1: Antimicrobial Efficacy
A study published in Nature highlighted the effectiveness of acetic acid against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that acetic acid could inhibit bacterial growth at concentrations as low as 0.5% (v/v) .

Study 2: Anti-inflammatory Properties
In a clinical trial examining the effects of acetic acid on joint inflammation, participants reported significant reductions in pain and swelling after topical application of an acetic acid solution over four weeks. The study concluded that acetic acid could be a viable alternative for managing inflammatory conditions .

Data Tables

Compound NameBiological ActivityConcentrationReference
Acetic AcidAntimicrobial0.5% (v/v)
Acetic AcidAnti-inflammatoryTopical

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